molecular formula C₁₉H₁₆D₄F₂N₄O₄ B1147135 Pamapimod-d4 CAS No. 1246814-57-2

Pamapimod-d4

Katalognummer: B1147135
CAS-Nummer: 1246814-57-2
Molekulargewicht: 410.41
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pamapimod-d4 is a deuterium-labeled derivative of Pamapimod, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Pamapimod. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .

Vorbereitungsmethoden

Pamapimod-d4 is synthesized through a multi-step process involving the incorporation of deuterium atoms into the Pamapimod molecule. The synthetic route typically involves:

    Starting Material: The synthesis begins with commercially available starting materials.

    Deuterium Incorporation: Deuterium atoms are introduced through specific chemical reactions, often involving deuterated reagents.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the selective incorporation of deuterium.

    Purification: The final product is purified using techniques such as chromatography to achieve high purity and yield.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions and using larger quantities of reagents and solvents.

Analyse Chemischer Reaktionen

Pamapimod-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Rheumatoid Arthritis Treatment

Pamapimod has been evaluated as a treatment for rheumatoid arthritis (RA). In a study comparing pamapimod to methotrexate, it was found that while pamapimod was generally well tolerated, it was less effective than methotrexate in achieving significant clinical improvement (American College of Rheumatology criteria) among patients with active RA. The study indicated that only 23% to 31% of patients on pamapimod achieved the ACR20 response compared to 45% in the methotrexate group .

Table 1: Efficacy Comparison in RA Treatment

TreatmentACR20 Response RateAdverse Events
Pamapimod (50 mg)23%Mild (infections, skin disorders)
Pamapimod (150 mg)18%Mild
Pamapimod (300 mg)31%Higher toxicity
Methotrexate45%Mild

COVID-19 Research

Pamapimod has been studied in combination with pioglitazone for its potential to reduce severity and duration of COVID-19 symptoms. The KINETIC trial assessed the safety and efficacy of this combination in hospitalized patients. Although the trial was halted due to futility—showing no significant difference in clinical outcomes compared to placebo—it demonstrated that the combination was safe and well-tolerated .

Case Study: KINETIC Trial Outcomes

  • Participants : 132 hospitalized patients with moderate COVID-19.
  • Findings : No significant reduction in progression to severe disease; however, the treatment was well tolerated without increased adverse events compared to placebo .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pamapimod against SARS-CoV-2. In vitro experiments demonstrated that pamapimod effectively inhibits viral replication across multiple variants of concern (VoCs), including Alpha, Beta, Delta, and Omicron. The combination with pioglitazone showed synergistic effects, leading to a significant reduction in viral load .

Table 2: Antiviral Efficacy Against SARS-CoV-2 Variants

VariantIC50 Value (µM)Observations
Wuhan Type~100 nMEffective inhibition
Alpha~800 nMComparable inhibition
Delta~500 nMSimilar antiviral activity
Omicron~700 nMEffective against multiple strains

Potential in Chronic Inflammatory Diseases

Beyond rheumatoid arthritis and COVID-19, pamapimod's mechanism as a p38 MAPK inhibitor suggests potential applications in other chronic inflammatory conditions such as asthma and neurodegenerative diseases like Alzheimer's disease. The p38 MAPK pathway plays a crucial role in mediating inflammatory responses, making it a target for therapeutic intervention .

Case Studies on Chronic Inflammation

  • Alzheimer's Disease : Research indicates that inhibiting p38 MAPK may provide neuroprotection by reducing inflammatory mediators involved in AD pathology .

Wirkmechanismus

Pamapimod-d4 exerts its effects by inhibiting the activity of p38 MAPK, a protein kinase involved in the regulation of inflammatory cytokines. The inhibition of p38 MAPK leads to a reduction in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Pamapimod-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Pamapimod: The non-deuterated form of this compound.

    SB203580: Another p38 MAPK inhibitor with a different chemical structure.

    VX-702: A selective p38 MAPK inhibitor used in clinical trials for rheumatoid arthritis.

This compound’s uniqueness lies in its ability to provide more accurate pharmacokinetic and metabolic data due to the presence of deuterium atoms .

Biologische Aktivität

Pamapimod-d4, a deuterated form of pamapimod, is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α). This compound has been studied for its potential therapeutic applications in various diseases, particularly in inflammatory conditions and viral infections. The biological activity of this compound is primarily linked to its ability to modulate signaling pathways involved in inflammation and cell stress responses.

This compound targets the p38 MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation. By inhibiting p38α, this compound disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. This mechanism is particularly relevant in conditions such as rheumatoid arthritis (RA) and facioscapulohumeral muscular dystrophy (FSHD).

Efficacy in Rheumatoid Arthritis

In clinical studies, pamapimod has been evaluated against methotrexate (MTX) for the treatment of active RA. A study indicated that patients receiving pamapimod showed lower rates of improvement compared to those on MTX, with ACR20 responses at 12 weeks being 23%, 18%, and 31% for different doses of pamapimod versus 45% for MTX . Adverse effects were generally mild but included infections and skin disorders. The findings suggest limited efficacy for pamapimod in this context .

Antiviral Activity Against SARS-CoV-2

Recent research highlights the synergistic antiviral activity of this compound when combined with pioglitazone against SARS-CoV-2. In vitro studies demonstrated that this combination effectively inhibited viral replication across multiple cell lines, showing IC50 values around 100 nM for this compound and indicating a strong potential for therapeutic use in COVID-19 . The combination therapy was noted to reduce the severity and duration of disease, supporting ongoing clinical evaluations .

Role in Facioscapulohumeral Muscular Dystrophy (FSHD)

Pamapimod's influence on DUX4 expression has been investigated as a therapeutic strategy for FSHD. In vitro experiments showed that p38 inhibitors, including pamapimod, significantly suppressed DUX4 expression in muscle cells derived from FSHD patients. This suppression occurs at inhibitor levels that do not adversely affect muscle differentiation, suggesting a promising avenue for treatment .

Table: Biological Activity Overview

Study Condition Outcome Key Findings
Clinical Trial with RARheumatoid ArthritisLower efficacy compared to MTXACR20 response: 23%, 18%, 31% vs. 45% for MTX
Antiviral StudyCOVID-19Synergistic inhibition of SARS-CoV-2IC50 ~100 nM; effective across multiple variants
FSHD Expression StudyFacioscapulohumeral DystrophySignificant suppression of DUX4Effective at non-toxic levels; preserves muscle differentiation

Case Studies

  • Rheumatoid Arthritis Treatment :
    • Objective : Assess pamapimod's efficacy compared to MTX.
    • Methodology : Patients received either pamapimod or MTX over 12 weeks.
    • Results : Pamapimod showed reduced efficacy with significant adverse effects noted at higher doses.
  • COVID-19 Therapeutic Potential :
    • Objective : Evaluate antiviral effects against SARS-CoV-2.
    • Methodology : Combination therapy with pioglitazone tested across various cell lines.
    • Results : Demonstrated potent antiviral activity with implications for reducing disease severity.
  • DUX4 Regulation in FSHD :
    • Objective : Investigate the role of pamapimod in DUX4 expression.
    • Methodology : In vitro studies on patient-derived muscle cells.
    • Results : Effective suppression of pathogenic gene expression without impacting muscle cell differentiation.

Eigenschaften

CAS-Nummer

1246814-57-2

Molekularformel

C₁₉H₁₆D₄F₂N₄O₄

Molekulargewicht

410.41

Synonyme

6-(2,4-Difluorophenoxy)-2-[[3-hydroxy-1-(2-hydroxyethyl)propyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one-d4;  R 1503-d4;  Ro 4402257-d4; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.